2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with the molecular formula C13H22ClN3OS and a molecular weight of 303.86 g/mol . It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-nonyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
Nucleophilic substitution: Substituted thiadiazole derivatives.
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with antimicrobial and anticancer properties.
2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: A structurally similar compound with similar biological activities.
Uniqueness
2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its nonyl side chain, which enhances its lipophilicity and ability to interact with biological membranes . This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-N-(5-nonyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3OS/c1-2-3-4-5-6-7-8-9-12-16-17-13(19-12)15-11(18)10-14/h2-10H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFUUQWKKYSXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=NN=C(S1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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